molecular formula C8H14O4 B14277483 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one CAS No. 152842-23-4

4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one

Cat. No.: B14277483
CAS No.: 152842-23-4
M. Wt: 174.19 g/mol
InChI Key: LISKXVBBYCPQKY-UHFFFAOYSA-N
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Description

4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one is an organic compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 2-methylpropyl alcohol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The compound’s stability and reactivity also play a role in its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
  • 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

Uniqueness

4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one is unique due to its specific dioxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial.

Properties

CAS No.

152842-23-4

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-(2-methylpropoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C8H14O4/c1-6(2)3-10-4-7-5-11-8(9)12-7/h6-7H,3-5H2,1-2H3

InChI Key

LISKXVBBYCPQKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1COC(=O)O1

Origin of Product

United States

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